Canocapavir
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Overview
Description
Canocapavir is a novel antiviral agent characterized as a core protein allosteric modulator. It is currently in phase II clinical trials for the treatment of hepatitis B virus (HBV) infection. This compound functions by preventing the encapsidation of HBV pregenomic RNA and increasing the accumulation of cytoplasmic empty capsids . This compound targets the hydrophobic pocket at the dimer-dimer interface of the HBV core protein, leading to a conformational change in the capsid structure .
Preparation Methods
The synthetic routes and reaction conditions for Canocapavir involve targeting the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. The preparation methods are designed to ensure the compound’s efficacy in preventing the encapsidation of HBV pregenomic RNA . Industrial production methods are currently under development, focusing on optimizing the yield and purity of this compound for clinical use .
Chemical Reactions Analysis
Canocapavir undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions are typically derivatives of this compound with modified functional groups .
Scientific Research Applications
Canocapavir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying core protein allosteric modulators and their interactions with viral proteins.
Biology: Investigated for its effects on viral replication and capsid assembly in HBV.
Mechanism of Action
Canocapavir exerts its effects by targeting the hydrophobic pocket at the dimer-dimer interface of the HBV core protein. This interaction prevents the encapsidation of HBV pregenomic RNA and increases the accumulation of cytoplasmic empty capsids . The compound induces a conformational change in the capsid structure, exposing the C-terminus of the HBV core protein linker region on the exterior of the capsid . This allosteric effect is crucial for the anti-HBV activity of this compound .
Comparison with Similar Compounds
Canocapavir is unique among core protein allosteric modulators due to its specific targeting of the hydrophobic pocket at the dimer-dimer interface of the HBV core protein . Similar compounds include:
ZM-H1505R: Another core protein allosteric modulator with a different binding site and mechanism of action.
This compound stands out due to its distinct mechanism of inducing conformational changes in the capsid structure, which is not observed in other similar compounds .
Properties
CAS No. |
2137847-19-7 |
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Molecular Formula |
C27H21BrFN5O3 |
Molecular Weight |
562.4 g/mol |
IUPAC Name |
(2R)-2-[1-(4-bromophenyl)-3-(4-fluorophenyl)pyrazol-4-yl]-3-[2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)ethyl]-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C27H21BrFN5O3/c28-18-4-8-20(9-5-18)34-14-21(25(32-34)17-2-6-19(29)7-3-17)26-33(24(35)15-37-26)12-11-16-1-10-22-23(13-16)31-27(36)30-22/h1-10,13-14,26H,11-12,15H2,(H2,30,31,36)/t26-/m1/s1 |
InChI Key |
YGPZZDKSASSELG-AREMUKBSSA-N |
Isomeric SMILES |
C1C(=O)N([C@H](O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |
Canonical SMILES |
C1C(=O)N(C(O1)C2=CN(N=C2C3=CC=C(C=C3)F)C4=CC=C(C=C4)Br)CCC5=CC6=C(C=C5)NC(=O)N6 |
Origin of Product |
United States |
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